N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide
Description
This compound features a pyrrole core substituted with a 4-fluorophenylsulfonyl group, a furan-2-ylmethyl moiety, and methyl groups at positions 4 and 3. The tetrahydrofuran-2-carboxamide group is linked to the pyrrole via an amide bond.
Properties
Molecular Formula |
C22H23FN2O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C22H23FN2O5S/c1-14-15(2)25(13-17-5-3-11-29-17)21(24-22(26)19-6-4-12-30-19)20(14)31(27,28)18-9-7-16(23)8-10-18/h3,5,7-11,19H,4,6,12-13H2,1-2H3,(H,24,26) |
InChI Key |
FUMRZPVVNMSUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3CCCO3)CC4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Furan Moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the furan moiety to a dihydrofuran derivative, preserving other functional groups. Chromium trioxide (CrO₃) may also be employed for more aggressive oxidation, yielding γ-keto esters or lactones.
| Reaction Site | Reagent/Conditions | Product | Yield Optimization |
|---|---|---|---|
| Furan ring | KMnO₄, H₂O/THF, 0–25°C | Dihydrofuran derivative | 60–75% (pH 7–8, 12h) |
| Furan ring | CrO₃, AcOH, 50°C | γ-Lactone | 45–55% (limited due to side reactions) |
Substitution Reactions
The sulfonamide group (-SO₂-NR₂) is susceptible to nucleophilic substitution. Amines, alcohols, or thiols can replace the fluorophenyl-sulfonyl group under basic conditions (e.g., K₂CO₃ in DMF).
| Target Group | Reagent | Conditions | Product |
|---|---|---|---|
| Sulfonamide | R-NH₂ (primary amine) | DMF, 80°C, 6h | N-Alkylsulfonamide derivative |
| Sulfonamide | R-OH (alcohol) | K₂CO₃, DCM, reflux | Sulfonate ester |
Research Note : Substitution at the sulfonamide site enhances bioactivity in analogs, as shown in studies evaluating antimicrobial potency.
Reduction Reactions
The carboxamide group (-CONHR) can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄). This reaction requires anhydrous tetrahydrofuran (THF) or diethyl ether as solvents .
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| Carboxamide | LiAlH₄, THF, 0°C → 25°C | Primary amine (-CH₂NH₂) |
Key Finding : Reduction yields drop below 40% if moisture is present, emphasizing the need for rigorous anhydrous conditions .
Hydrolysis Reactions
The tetrahydrofuran-carboxamide linkage undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, cleaving the amide bond to form a carboxylic acid and an amine.
| Conditions | Reagent | Product(s) |
|---|---|---|
| Acidic | 6M HCl, reflux | Tetrahydrofuran-2-carboxylic acid + Amine |
| Basic | 2M NaOH, 60°C | Sodium carboxylate + Amine |
Mechanistic Insight : Hydrolysis rates increase with electron-withdrawing substituents on the pyrrole ring, as observed in kinetic studies.
Electrophilic Aromatic Substitution
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-pyrrole derivative (low yield) |
| Bromination | Br₂, FeCl₃ | 3-Bromo-pyrrole derivative |
Research Implications
-
Drug Development : Substitution and reduction reactions enable structural diversification to optimize pharmacokinetic properties.
-
Material Science : Oxidized furan derivatives show potential as biodegradable polymers.
-
Analytical Chemistry : Hydrolysis products aid in metabolite identification during pharmacokinetic studies .
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the furan and pyrrole rings can participate in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous molecules from the provided evidence, focusing on substituents, molecular complexity, and synthesis strategies.
Key Observations:
Sulfonyl vs. Sulfanyl Groups : The target compound’s 4-fluorophenylsulfonyl group contrasts with the triazole-based sulfanyl group in 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide . Sulfonyl groups generally improve metabolic stability compared to sulfanyl groups, which are more prone to oxidation.
Fluorinated vs. Chlorinated Aromatics : The 4-fluorophenyl group in the target compound may offer better pharmacokinetic properties (e.g., reduced toxicity) compared to chlorinated analogs like 5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide .
Q & A
Q. What are the recommended synthetic routes for laboratory-scale preparation of this compound?
The synthesis typically involves multi-step organic reactions:
Pyrrole Core Formation : Alkylation of 4,5-dimethylpyrrole with furan-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Sulfonylation : Reaction of the pyrrole intermediate with 4-fluorobenzenesulfonyl chloride using a coupling agent like Hünig’s base.
Carboxamide Formation : Condensation of the sulfonylated pyrrole with tetrahydrofuran-2-carboxylic acid using EDCI/HOBt activation.
Key Considerations :
- Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane).
- Intermediate characterization by -NMR and LC-MS to confirm regioselectivity, especially for the sulfonylation step .
Q. How can the compound’s structure be confirmed experimentally?
- X-Ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve steric clashes caused by the 4,5-dimethyl groups on the pyrrole ring .
- Spectroscopic Methods :
- - and -NMR to verify substituent positions (e.g., furan methylene protons at δ ~4.5 ppm).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H] with <2 ppm error).
- IR Spectroscopy : Sulfonyl S=O stretching vibrations at ~1350 cm .
Q. What preliminary assays are suitable for evaluating biological activity?
- Enzyme Inhibition : Screen against COX-2 or kinases using fluorogenic substrates (e.g., ATPase assays with Kinase-Glo^®).
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or adjust methyl groups on the pyrrole).
- Biological Testing : Compare activity across analogs using dose-response curves.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in targets like COX-2 or EGFR.
Example SAR Insight :
| Analog Modification | Biological Activity Change |
|---|---|
| Removal of 4-Fluorophenyl | 10-fold reduction in COX-2 inhibition |
| Replacement of furan with thiophene | Improved solubility but reduced potency |
| . |
Q. How to resolve contradictions in biological data across different assays?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors (e.g., celecoxib for COX-2).
- Solubility Adjustments : Use co-solvents (DMSO ≤0.1%) or surfactants (e.g., Tween-80) to mitigate aggregation artifacts.
- Orthogonal Assays : Validate cytotoxicity results with Annexin V/PI flow cytometry to distinguish apoptosis from necrosis .
Q. What strategies optimize crystallographic data collection for this compound?
- Crystal Growth : Use vapor diffusion (ethyl acetate/hexane) with seeding to improve crystal quality.
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve overlapping electron densities from the sulfonyl group.
- Refinement : Apply SHELXL’s restraints for disordered tetrahydrofuran moieties .
Q. How can metabolic stability be assessed in preclinical studies?
- In Vitro Assays :
- Microsomal incubation (human/rat liver) with LC-MS/MS quantification of parent compound degradation.
- CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) using fluorescent probes.
- In Silico Tools : Use MetaCore^® to predict Phase I/II metabolic pathways (e.g., sulfonyl group oxidation) .
Data Contradiction Analysis
Q. Conflicting results in enzyme inhibition vs. cellular activity: How to troubleshoot?
- Membrane Permeability : Measure logP (HPLC) or use Caco-2 cell monolayers to assess passive diffusion.
- Efflux Transporters : Test in presence of P-gp inhibitors (e.g., verapamil) to rule out transporter-mediated resistance.
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan^®) to identify unintended kinase interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
